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Compound of Interest

Compound Name: Butopyronoxyl!

Cat. No.: B165914

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of
Butopyronoxyl, an insect repellent. The document details expected and reported data from
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses,
along with detailed experimental protocols and a visual workflow for the analytical process.

Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data for Butopyronoxyl (Chemical
Formula: C12H1804, Molecular Weight: 226.27 g/mol ).

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Precise experimental NMR data for Butopyronoxyl is not readily available in public databases.
The following tables present predicted *H and *3C NMR chemical shifts based on the molecular
structure. These predictions are derived from established principles of NMR spectroscopy.

Table 1: Predicted *H NMR Spectroscopic Data for Butopyronoxyl
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Predicted Chemical

Protons . Multiplicity Integration
Shift (6, ppm)
H-a (CHs) 09-1.0 Triplet 3H
H-b (-CH2-) 1.3-15 Sextet 2H
H-c (-CHz-) 16-1.8 Quintet 2H
H-d (-O-CHz-) 4.1-43 Triplet 2H
H-e (-CH2-) 25-27 Singlet 2H
H-f (=CH-) 5.8-6.0 Singlet 1H
H-g (2 x -CH3) 14-16 Singlet 6H

Table 2: Predicted 3C NMR Spectroscopic Data for Butopyronoxyl

Carbon Atom Predicted Chemical Shift (8, ppm)
C-a (CHs) 13-15
C-b (-CHz-) 19-21
C-c (-CHz-) 30-32
C-d (-O-CHz-) 65 - 67
C-e (-CHz") 45 - 47
C-f (=CH-) 105 - 107
C-g (2 x -CHs) 27 -29
C-h (Quaternary C) 80 - 82
C-i (C=0, Ketone) 195-198
C-j (=C-) 170-173
C-k (C=0, Ester) 162 - 165

1.2. Infrared (IR) Spectroscopy Data
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Specific experimental IR peak assignments for Butopyronoxyl are not widely published.
However, based on its functional groups, the following characteristic absorption bands are
expected.

Table 3: Expected Infrared (IR) Absorption Bands for Butopyronoxyl

Wavenumber (cm~?) Functional Group Vibrational Mode
2960 - 2850 C-H (Alkyl) Stretching
1750 - 1735 C=0 (Ester) Stretching
1680 - 1660 C=0 (a,B-unsaturated Ketone)  Stretching
1640 - 1620 C=C (Alkene) Stretching
1250 - 1000 C-O (Ester, Ether) Stretching

1.3. Mass Spectrometry (MS) Data

The following data for the electron ionization mass spectrum of Butopyronoxyl is derived from
the NIST Mass Spectrometry Data Center.[1]

Table 4: Major Fragments in the Electron lonization Mass Spectrum of Butopyronoxyl
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Mass-to-Charge Ratio

Relative Intensity (%)

Putative Fragment

(m/z) Assignment
41 65 CsHs™*
43 55 Cs3H7* or C2H30O*
57 95 CaHo*
69 100 CsHo*
85 40 CsHoO™
97 25 CeHoO*
113 30 CeHoO2*
125 80 C7HoO2*
153 20 [M - CaHoO]*
171 15 M - CaHo]*
[ ]
226 5 [M]* (Molecular lon)

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of Butopyronoxyl.

2.1. NMR Spectroscopy Protocol (*H and 13C)

e Sample Preparation:

o Accurately weigh 5-10 mg of Butopyronoxyl into a clean, dry vial.

o Add 0.7-1.0 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs). Ensure the solvent is

of high purity to avoid extraneous signals.

o Gently agitate the vial to ensure the sample is fully dissolved.

o Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. The final

sample height should be approximately 4-5 cm.
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e Instrument Setup (for a 400 MHz Spectrometer):

o

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

[¢]

Lock the spectrometer onto the deuterium signal of the solvent.

[¢]

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and
symmetrical solvent peak.

[¢]

Set the sample temperature, typically to 25 °C (298 K).
o Data Acquisition:

o 'HNMR:

Acquire a single-pulse experiment.

Set the spectral width to approximately 16 ppm.

Use a 90° pulse angle.

Set the relaxation delay to 1-2 seconds.

Acquire 16 to 32 scans for good signal-to-noise ratio.

o 1BC NMR:

Acquire a proton-decoupled experiment.

Set the spectral width to approximately 220 ppm.

Use a 45° pulse angle to reduce relaxation times for quaternary carbons.

Set the relaxation delay to 2 seconds.

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance
of 13C.

o Data Processing:
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[e]

Apply a Fourier transform to the acquired Free Induction Decay (FID).

(¢]

Phase the resulting spectrum to obtain a flat baseline.

[¢]

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCIs at 7.26 ppm
for *H and 77.16 ppm for 13C).

[¢]

Integrate the peaks in the *H NMR spectrum.
2.2. Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy Protocol
e Sample Preparation:

o Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft
cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry
completely.

e Instrument Setup:
o Set the spectral range from 4000 cm~* to 400 cm~1,
o Select a resolution of 4 cm™1,

o Data Acquisition:

[e]

Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically
subtracted from the sample spectrum.

[e]

Place a single drop of liquid Butopyronoxyl onto the center of the ATR crystal.

o

Lower the ATR press arm to ensure good contact between the sample and the crystal.

[¢]

Acquire the sample spectrum. Co-add 16 to 32 scans to improve the signal-to-noise ratio.
» Data Processing:
o The instrument software will automatically perform the background subtraction.

o Identify and label the wavenumbers of the significant absorption peaks.
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2.3. Electron lonization-Mass Spectrometry (EI-MS) Protocol
o Sample Introduction (via Gas Chromatography - GC):

o Prepare a dilute solution of Butopyronoxyl (e.g., 1 mg/mL) in a volatile organic solvent
such as hexane or ethyl acetate.

o Inject 1 pL of the solution into the GC-MS system.

o GC Conditions:
= Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 pm).
» Inlet Temperature: 250 °C.
= Carrier Gas: Helium at a constant flow rate of 1 mL/min.

= Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15
°C/min, and hold for 5 minutes.

e Instrument Setup (Mass Spectrometer):

o lonization Mode: Electron lonization (EI).

o

Electron Energy: 70 eV.

[¢]

Source Temperature: 230 °C.

o

Quadrupole Temperature: 150 °C.

[e]

Mass Range: Scan from m/z 40 to 400.
» Data Acquisition:

o Acquire data in full scan mode throughout the GC run.
» Data Processing:

o ldentify the chromatographic peak corresponding to Butopyronoxyl.
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o Extract the mass spectrum for this peak.
o lIdentify the molecular ion peak and major fragment ions.
o Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

Mandatory Visualizations

The following diagram illustrates the general workflow for the comprehensive spectroscopic
analysis of Butopyronoxyl.
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Spectroscopic Analysis Workflow for Butopyronoxyl
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Caption: Workflow for the spectroscopic characterization of Butopyronoxyl.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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